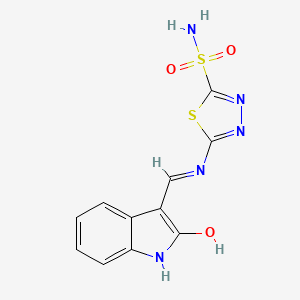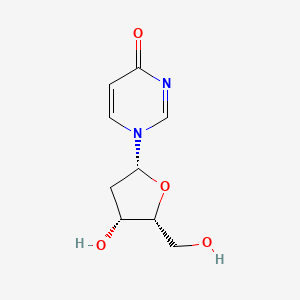
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is a nucleoside analog that plays a crucial role in various biological and chemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study DNA and RNA synthesis, as well as in the development of antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone typically involves the glycosylation of a pyrimidine base with a protected deoxyribose sugar. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The deprotection of the sugar moiety is then carried out using mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and nucleotides, which are valuable for studying DNA/RNA interactions and for therapeutic applications.
Applications De Recherche Scientifique
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Mécanisme D'action
The mechanism of action of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone involves its incorporation into DNA or RNA strands during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)thymine
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)uracil
- 3H-Purin-6-amine,3-(2-deoxy-|A-D-erythro-pentofuranosyl)
Uniqueness
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is unique due to its specific structural features that allow it to mimic natural nucleosides while introducing modifications that can disrupt normal biological processes. This makes it a valuable tool in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4/c12-4-7-6(13)3-9(15-7)11-2-1-8(14)10-5-11/h1-2,5-7,9,12-13H,3-4H2/t6-,7-,9-/m1/s1 |
Clé InChI |
ZUPZBNPYYJNJPQ-ZXFLCMHBSA-N |
SMILES isomérique |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)N=C2)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)N=C2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
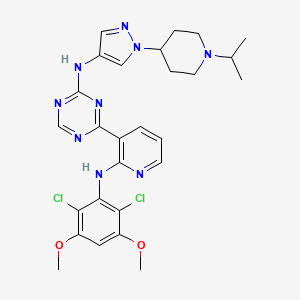
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
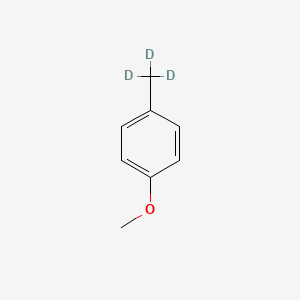
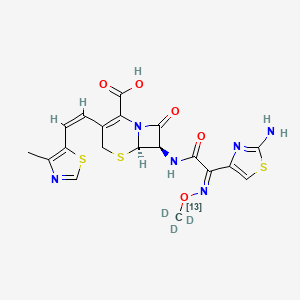
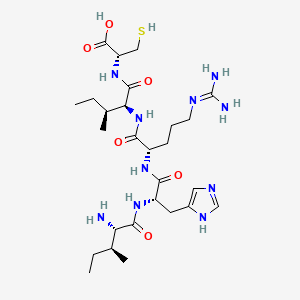
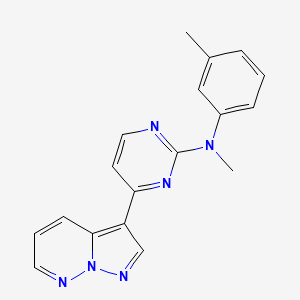

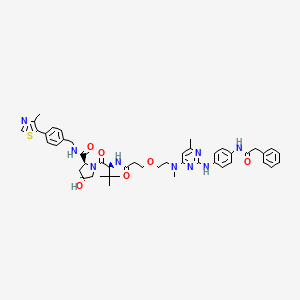
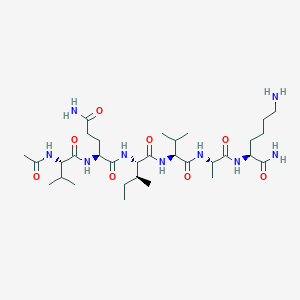
![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
